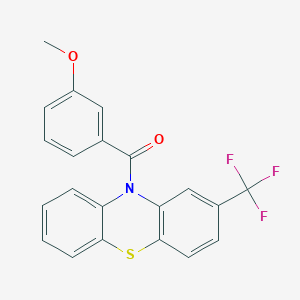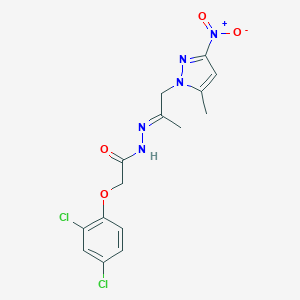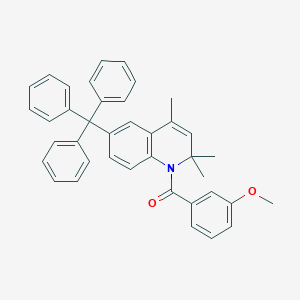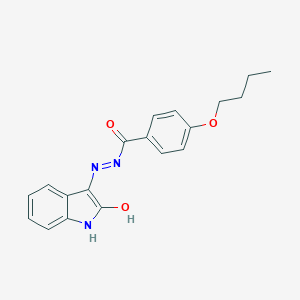![molecular formula C30H28N2O4 B438814 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 353471-76-8](/img/structure/B438814.png)
11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a phenylacetyl group, and a tetrahydrobenzo[b][1,4]benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
準備方法
The synthesis of 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the reaction of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced via Friedel-Crafts acylation of the benzodioxole ring using phenylacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Construction of the Tetrahydrobenzo[b][1,4]benzodiazepine Core: The core structure is formed through a series of cyclization reactions involving the condensation of the benzodioxole derivative with appropriate amines and aldehydes under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
科学的研究の応用
11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is conducted to explore its pharmacological properties, such as anxiolytic, sedative, and anticonvulsant effects.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The pathways involved include modulation of ion channels and neurotransmitter release.
類似化合物との比較
Similar compounds to 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, lorazepam, and alprazolam. Compared to these compounds, this compound may exhibit unique pharmacokinetic and pharmacodynamic properties due to its distinct structural features. The presence of the benzodioxole and phenylacetyl groups may contribute to its specific binding affinity and activity profile.
Similar Compounds
- Diazepam
- Lorazepam
- Alprazolam
- Clonazepam
- Midazolam
These compounds share a common benzodiazepine core but differ in their substituents, leading to variations in their pharmacological effects and clinical uses.
特性
CAS番号 |
353471-76-8 |
|---|---|
分子式 |
C30H28N2O4 |
分子量 |
480.6g/mol |
IUPAC名 |
6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H28N2O4/c1-30(2)16-22-28(24(33)17-30)29(20-12-13-25-26(15-20)36-18-35-25)32(23-11-7-6-10-21(23)31-22)27(34)14-19-8-4-3-5-9-19/h3-13,15,29,31H,14,16-18H2,1-2H3 |
InChIキー |
SUPPHKQZJDFGGJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,8-trimethyl-5-(2-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438734.png)
![1-(2-chlorophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B438736.png)
![3-(2-chlorophenyl)-5-(4-methylbenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B438737.png)

![10-(2,4-dichlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B438740.png)
![phenyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B438741.png)
![8-tert-butyl-4,4-dimethyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438744.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone](/img/structure/B438755.png)
![2-Amino-4-[4-(benzyloxy)phenyl]-5-ethyl-6-propylnicotinonitrile](/img/structure/B438757.png)
![8-tert-butyl-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438760.png)


![2-(3,5-dimethylphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B438776.png)
